What is the origin of the compound Nidulin?
What is the origin of the compound Nidulin?
An In-depth Technical Guide on the Origin of the Compound Nidulin
Executive Summary
Nidulin is a naturally occurring depsidone, a class of polyketide secondary metabolites, first identified as a chlorine-containing compound from the fungus Aspergillus nidulans[1][2]. It has since been isolated from other fungal species, notably Aspergillus unguis[3][4][5]. As a member of the depsidone family, Nidulin is characterized by a dibenzo[b,e][3][6]dioxepin-11-one core structure, featuring two aromatic rings linked by both an ester and an ether bond[4][7]. Biosynthetically, depsidones are understood to arise from the oxidative coupling of depsides, which are themselves formed by the esterification of two phenolic carboxylic acid units, typically derived from a polyketide synthase (PKS) pathway[3][4][8].
Recent research has highlighted the therapeutic potential of Nidulin, particularly in the context of metabolic diseases. It has been shown to stimulate glucose uptake in adipocytes through a mechanism primarily dependent on the AKT signaling pathway, leading to the translocation of GLUT4 glucose transporters to the plasma membrane[3][4]. This bioactivity, coupled with its previously reported antibacterial properties against pathogens like Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA), positions Nidulin as a significant lead compound for drug discovery and development[1][9]. This document provides a comprehensive overview of the origin, biosynthesis, experimental isolation, and key biological activities of Nidulin, tailored for a scientific audience.
Fungal Origin and Discovery
Nidulin is a fungal secondary metabolite. Its discovery was first reported in 1953 by Dean et al., who isolated it along with a related compound, ustin, from a strain of Aspergillus nidulans[1][2]. Subsequent studies have identified other fungal sources, including Aspergillus unguis and Emericella species, which are now commonly used for its isolation[3][5][9].
The compound belongs to the depsidone chemical class, which are polycyclic aromatic polyketides[6][7]. The chemical formula for Nidulin is C₂₀H₁₇Cl₃O₅, and it has a molecular weight of 443.70 g/mol [1][6].
Biosynthesis of Nidulin
While the specific gene cluster for Nidulin biosynthesis has not been fully elucidated, the general pathway for fungal depsidones is well-understood and serves as a model. Depsidones are derived from depsides through an oxidative coupling reaction[3][4]. The biosynthesis is proposed to begin with the assembly of two separate polyketide chains by a polyketide synthase (PKS). These chains are processed into two orsellinic acid-type aromatic units, which are then joined by an ester bond to form a depside intermediate. An intramolecular oxidative cyclization (ether bond formation) then yields the characteristic tricyclic depsidone core.
The biosynthesis of Nidulin is notable for the incorporation of three chlorine atoms, a process catalyzed by a dedicated halogenase enzyme during the polyketide assembly or modification. The final steps likely involve tailoring enzymes, such as an O-methyltransferase, to add the methyl ether group, which may be a rate-limiting step in the overall biosynthesis[5].
Caption: Generalized biosynthetic pathway for fungal depsidones like Nidulin.
Experimental Protocols
Isolation of Nidulin from Aspergillus unguis
The following protocol is adapted from methodologies reported for the isolation of Nidulin and related depsidones from Aspergillus unguis ATCC 10032[3][4].
1. Fungal Cultivation:
- Prepare Potato Dextrose Broth (PDB) medium containing 4 g/L potato starch and 20 g/L dextrose.
- Supplement the medium with 2% NaCl.
- Inoculate the sterile PDB medium with A. unguis ATCC 10032.
- Incubate the culture at 25°C for 40 days under static conditions.
2. Extraction:
- After the incubation period, separate the fungal mycelia from the culture broth by filtration.
- Collect the filtrate (the liquid broth).
- Perform a liquid-liquid extraction by mixing the filtrate with an equal volume of ethyl acetate (EtOAc). Repeat this step twice to ensure complete extraction of the secondary metabolites.
- Combine the organic (EtOAc) layers.
3. Concentration and Purification:
- Concentrate the combined ethyl acetate extract under vacuum using a rotary evaporator to yield a crude extract.
- The crude extract can then be subjected to further purification steps, such as column chromatography (e.g., silica gel or Sephadex LH-20) and High-Performance Liquid Chromatography (HPLC), to isolate pure Nidulin. Purity is typically confirmed by ¹H NMR and HRESIMS[10].
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Caption: Experimental workflow for the isolation and purification of Nidulin.
Quantitative Data Summary
Nidulin has been evaluated for various biological activities. The key quantitative findings are summarized in the tables below.
Table 1: Effect of Nidulin on Glucose Uptake in 3T3-L1 Adipocytes
Data sourced from a study on fungal depsidones and glucose uptake[3].
| Parameter | Condition | Result (Fold Increase vs. Control) |
| Dose-Response | 2.8 µM Nidulin (16h) | ~1.25 |
| (16h incubation) | 5.6 µM Nidulin (16h) | ~1.60 |
| 11 µM Nidulin (16h) | ~2.00 | |
| Time-Course | 11.27 µM Nidulin (3h) | ~1.20 |
| (at 11.27 µM) | 11.27 µM Nidulin (6h) | ~1.50 |
| 11.27 µM Nidulin (12h) | ~1.80 | |
| 11.27 µM Nidulin (16h) | ~2.10 |
Table 2: Effect of Nidulin on Gene and Protein Expression in 3T3-L1 Adipocytes
Data from treatment with 11 µM Nidulin for 16 hours[3].
| Target | Level | Result (Fold Change vs. Control) |
| GLUT4 | mRNA Expression | 1.92 - 2.07 |
| Protein Level | 1.67 | |
| GLUT1 | mRNA Expression | Slight Reduction |
| Protein Level | No significant difference |
Table 3: Cytotoxicity and Inhibitory Activity of Nidulin
| Activity | Cell Line / Target | Value | Reference |
| Cytotoxicity (IC₅₀) | MOLT-3 (Leukemia) | 21.2 µM | [9] |
| HuCCA-1, HepG2, A549 | > 112.7 µM | [9] | |
| 3T3-L1 Adipocytes | Significant decrease at 45 µM | [3] | |
| Enzyme Inhibition (IC₅₀) | Aromatase | 11.2 µM | [9] |
| Antibacterial (MIC) | MRSA | 4 µg/mL | [9] |
| M. tuberculosis | Active at 1:5,000 - 1:10,000 dilution | [1] |
Mechanism of Action: Signaling Pathway
Nidulin stimulates glucose uptake in adipocytes primarily by activating the AKT signaling pathway, which is a key regulator of glucose metabolism and is also activated by insulin. Treatment with Nidulin leads to the phosphorylation and activation of AKT. Activated AKT, in turn, promotes the translocation of GLUT4 glucose transporters from intracellular vesicles to the plasma membrane. This increase in surface-exposed GLUT4 facilitates greater uptake of glucose from the bloodstream into the cell. While Nidulin also enhances AMPK phosphorylation, studies using inhibitors have shown that the blockage of AKT, but not AMPK, significantly diminishes Nidulin-stimulated glucose uptake, confirming the primary role of the AKT-dependent pathway[3].
Caption: Nidulin-stimulated glucose uptake via the AKT-dependent pathway.
References
- 1. Nidulin [drugfuture.com]
- 2. bioaustralis.com [bioaustralis.com]
- 3. Fungal Depsidones Stimulate AKT-Dependent Glucose Uptake in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Expanding antibiotic chemical space around the nidulin pharmacophore - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Nidulin | C20H17Cl3O5 | CID 6450195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. PhytoBank: Showing nidulin (PHY0128173) [phytobank.ca]
- 8. Recent advances on natural depsidones: sources, biosynthesis, structure-activity relationship, and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. researchgate.net [researchgate.net]
